molecular formula C9H8BrN3O2S B1293484 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 957034-91-2

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B1293484
CAS No.: 957034-91-2
M. Wt: 302.15 g/mol
InChI Key: DMHYMFNRNCUDOK-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H8BrN3O2S and a molecular weight of 302.15 g/mol . It is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography[3][3].

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis[3][3].

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of the target enzyme or modulate receptor function, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromo-substituted pyrazole ring can provide distinct electronic properties compared to other halogenated derivatives .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C10_{10}H9_{9}BrN2_2O2_2S
  • Molecular Weight : 305.16 g/mol

This compound exhibits biological activity primarily through its interaction with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes and receptors involved in disease pathways. The bromine atom in the pyrazole ring enhances its lipophilicity, facilitating better membrane permeability and interaction with target proteins.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against a range of bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

*Source: *

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

Cell Line IC50_{50} (µM)
HeLa10.5
MCF-712.3
A5498.7

The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.

*Source: *

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in animal models. The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that it could serve as a potential lead compound for developing new antibiotics.

Case Study 2: Cancer Treatment

In a preclinical trial reported in Cancer Research, administration of this compound resulted in a significant reduction in tumor size in xenograft models. The study highlighted its potential as an adjunct therapy alongside conventional chemotherapeutic agents.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYMFNRNCUDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649977
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-91-2
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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